

Technical Guide: 2-Amino-5-chlorobenzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-chlorobenzamide

Cat. No.: B179010

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of 2-Amino-5-chlorobenzamide (CAS No: 5202-85-7), a key chemical intermediate in the pharmaceutical and dye industries. This document details its physicochemical properties, spectral data, and detailed experimental protocols for its synthesis. Furthermore, it explores its application as a precursor in the synthesis of quinazolinone derivatives and fluorescent probes. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Note on Nomenclature: The user query specified "**5-Amino-2-chlorobenzamide.**" However, extensive database searches indicate that the more commonly synthesized, studied, and commercially available isomer is 2-Amino-5-chlorobenzamide. This guide will focus on the latter compound.

Core Compound Identification and Properties

2-Amino-5-chlorobenzamide is an aromatic amide that serves as a versatile building block in organic synthesis. Its structure, featuring an amino group, a chloro substituent, and a benzamide core, makes it a valuable precursor for a variety of heterocyclic compounds.

Physicochemical Properties

The key physicochemical properties of 2-Amino-5-chlorobenzamide are summarized in the table below.

Property	Value	Reference(s)
CAS Number	5202-85-7	[1]
Molecular Formula	C ₇ H ₇ CIN ₂ O	[1]
Molecular Weight	170.60 g/mol	[1]
Appearance	White to pale yellow or brown/gray crystalline powder	
Melting Point	171-172 °C	[1]
Solubility	Soluble in acetone	
InChI Key	DNRVZOZGQHHDAT-UHFFFAOYSA-N	[1]

Spectral Data

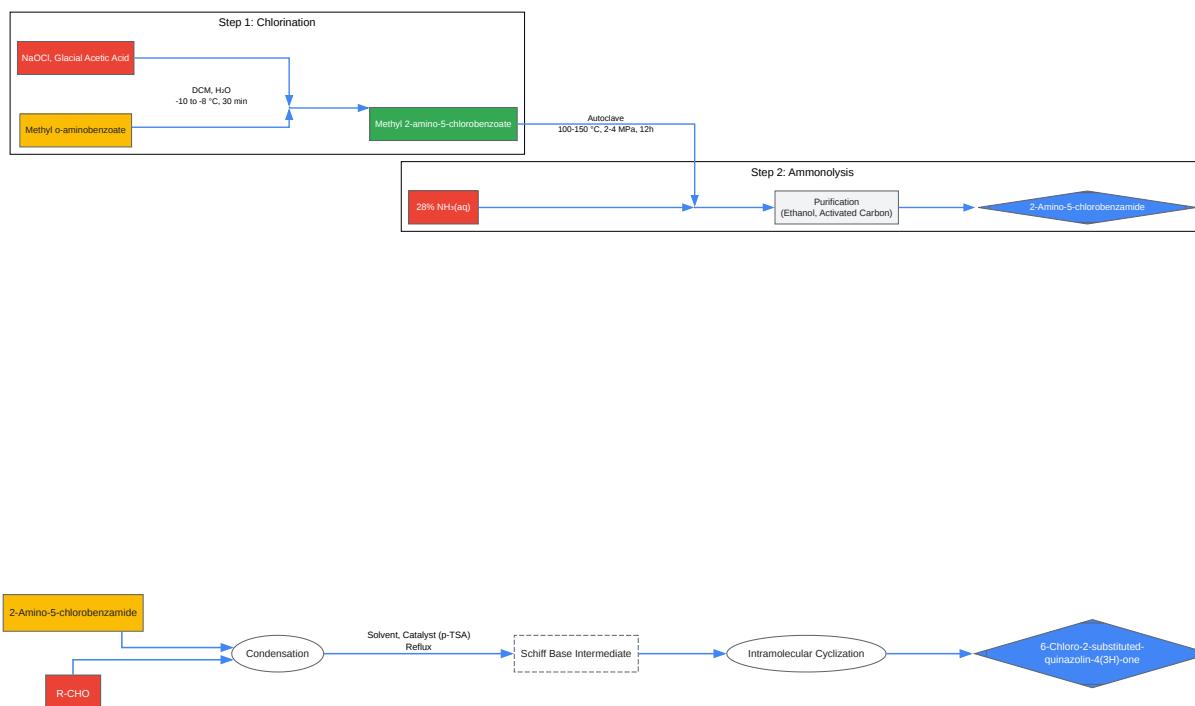
The spectral data for 2-Amino-5-chlorobenzamide are crucial for its identification and characterization.

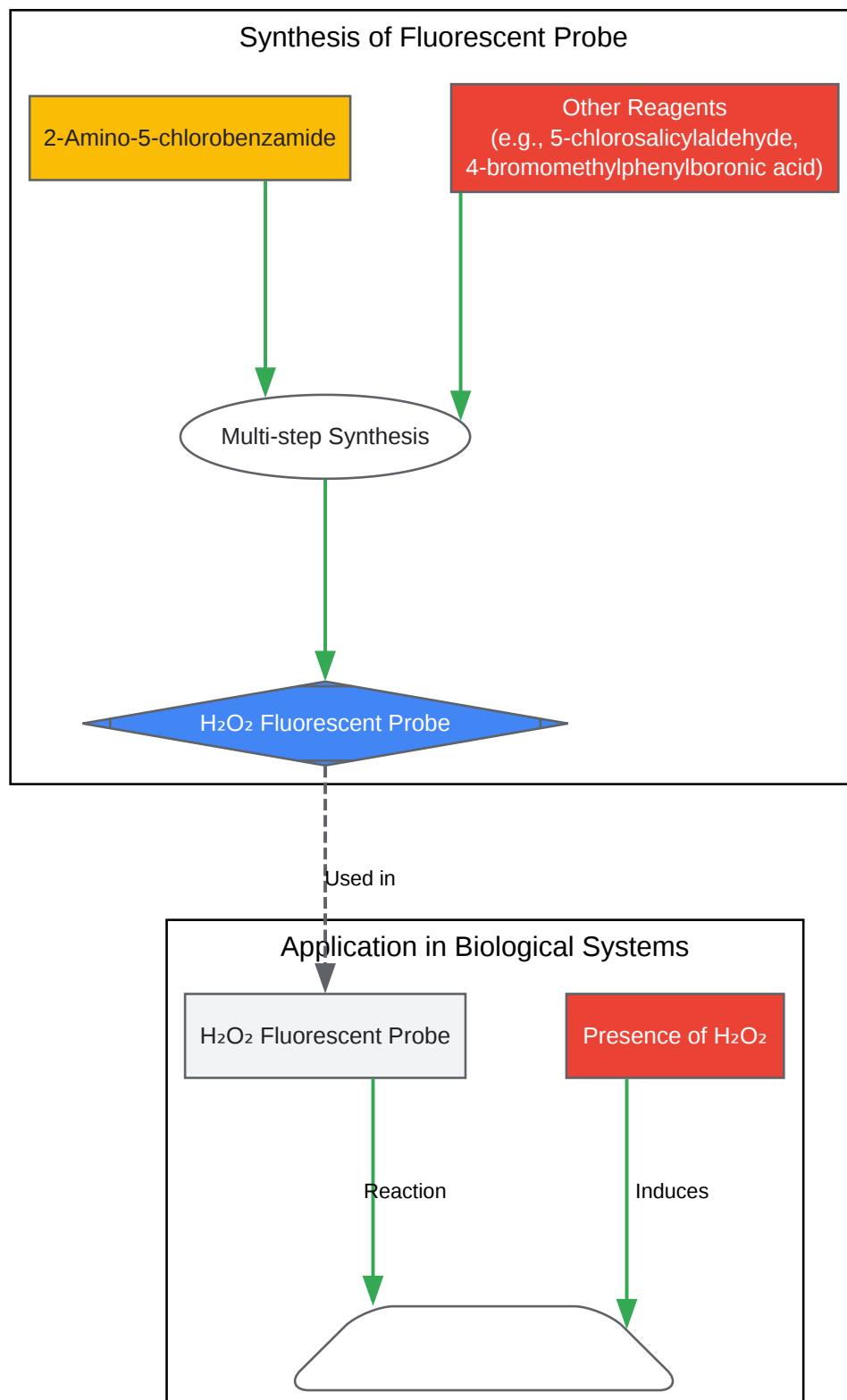
Spectrum Type	Key Peaks/Shifts (ppm or cm ⁻¹)	Reference(s)
¹ H NMR (300 MHz, CDCl ₃)	δ 4.95 (s, 2H, NH ₂), 6.58 (d, 1H, ArH), 7.20 (d, 1H, ArH), 7.90 (s, 2H, NH ₂)	[1]
Infrared (IR)	The NIST WebBook provides a reference IR spectrum.	[1]

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 2-Amino-5-chlorobenzamide and its subsequent use in the preparation of a quinazolinone derivative.

Synthesis of 2-Amino-5-chlorobenzamide


The synthesis of 2-Amino-5-chlorobenzamide can be achieved via a two-step process starting from methyl o-aminobenzoate, as detailed in patent CN101575301A.[1]


Step 1: Synthesis of Methyl 2-amino-5-chlorobenzoate

- In a suitable reaction vessel, combine 150 mL of dichloromethane, 10 g of methyl o-aminobenzoate, 10 g of glacial acetic acid, and 100 mL of water.
- Cool the mixture to a temperature between -10 °C and -8 °C.
- Slowly add 100 g of a 10% (w/w) sodium hypochlorite solution, maintaining the temperature at -8 °C.
- Allow the reaction to proceed for 30 minutes.
- Separate the organic phase and dry it to yield methyl 2-amino-5-chlorobenzoate as a white crystalline solid. The reported yield is approximately 95%.

Step 2: Ammonolysis to 2-Amino-5-chlorobenzamide

- In a high-pressure autoclave, combine 10 g of methyl 2-amino-5-chlorobenzoate and 30 g of a 28% (w/w) ammonia solution.
- Heat the mixture to a temperature between 100-150 °C, with the pressure reaching 2-4 MPa.
- Maintain these conditions for 12 hours.
- After cooling and returning to atmospheric pressure, separate the solvent and water.
- Dissolve the resulting crystals in ethanol and add activated carbon.
- Stir the mixture for 1 hour at 70-80 °C.
- Filter the hot solution and cool to obtain the final product, 2-Amino-5-chlorobenzamide. The reported yield is approximately 90%.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: 2-Amino-5-chlorobenzamide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179010#5-amino-2-chlorobenzamide-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com